![molecular formula C23H32N2O3 B5679402 8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Divergent Synthesis : A divergent synthesis method, involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, was used for synthesizing compounds like 8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one. Various substituents were introduced efficiently in this process (Yang et al., 2008).
Molecular Structure Analysis
- NMR and X-Ray Crystallographic Techniques : The molecular structure of similar diazaspiro compounds was elucidated using NMR and X-ray crystallographic techniques, revealing details such as conformation and crystal packing interactions (Islam et al., 2017).
Chemical Reactions and Properties
- Reaction Conditions and Outcomes : Synthesis of related compounds involved reactions under specific conditions, such as aqueous ethanol under reflux without using any catalyst. This methodology confirms the versatility in chemical reactions for such compounds (Ahmed et al., 2012).
Physical Properties Analysis
- Characterization by NMR Spectroscopy : 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a related compound, was characterized by 1H, 13C NMR, and 2D NMR experiments, which are essential for understanding the physical properties of such spiro compounds (Zhang et al., 2008).
Chemical Properties Analysis
- Prins Cascade Cyclization : The Prins cascade process was used for the synthesis of related diazaspiro compounds, demonstrating the chemical properties and reactivity of these molecules (Reddy et al., 2014).
Propiedades
IUPAC Name |
8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-2-3-15-28-20-8-5-4-7-19(20)22(27)24-14-6-12-23(16-24)13-11-21(26)25(17-23)18-9-10-18/h4-5,7-8,18H,2-3,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZJVPQQZALBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.